

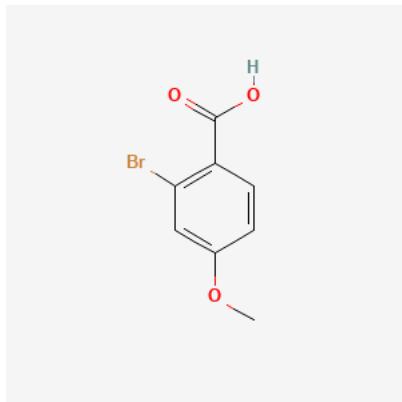
A Technical Guide to 2-Bromo-4-methoxybenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-4-methoxybenzoic acid**

Cat. No.: **B079518**


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4-methoxybenzoic acid**, a key building block in organic synthesis and pharmaceutical development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and use in cross-coupling reactions, and illustrates key chemical processes through detailed diagrams.

Core Compound Information

Chemical Structure:

CAS Number: 74317-85-4

Molecular Formula: C₈H₇BrO₃

Synonyms: 2-Bromo-p-anisic acid, 3-Bromo-4-carboxyanisole

Physicochemical and Computational Data

The following tables summarize the key physical, chemical, and computational properties of **2-Bromo-4-methoxybenzoic acid**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	231.04 g/mol	PubChem[1]
Appearance	Light yellow to off-white powder	Leapchem[1]
Melting Point	119 °C	Leapchem[1]
Boiling Point	313.6°C at 760 mmHg	LookChem[2]
Density	1.625 g/cm ³	LookChem[2]
Purity	≥97% to 99% min	ChemScene, Leapchem[1][3]
Water Solubility	0.5% max	Leapchem[1]
Storage Temperature	Room temperature, sealed in dry conditions	ChemScene, BLD Pharm[3][4]

Table 2: Computational Properties

Descriptor	Value	Source
XLogP3	2.5	PubChem[1]
Topological Polar Surface Area (TPSA)	46.5 Å ²	PubChem[1]
Hydrogen Bond Donor Count	1	ChemScene[3]
Hydrogen Bond Acceptor Count	2	ChemScene[3]
Rotatable Bond Count	2	ChemScene[3]
SMILES	COC1=CC(=C(C=C1)C(=O)O)Br	PubChem[1]
InChI	InChI=1S/C8H7BrO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)	PubChem[1]
InChIKey	SEJVMKLJNIKFAF-UHFFFAOYSA-N	PubChem[1]

Synthesis and Experimental Protocols

2-Bromo-4-methoxybenzoic acid is a valuable intermediate, and its synthesis is a critical step for its subsequent applications. Below is a representative protocol for its synthesis via bromination of 4-methoxybenzoic acid.

Experimental Protocol: Synthesis of 2-Bromo-4-methoxybenzoic acid

This protocol is based on general bromination procedures for benzoic acid derivatives.

Materials:

- 4-methoxybenzoic acid
- Tetrabutylammonium tribromide (Bu₄NBr₃)

- Anhydrous solvent (e.g., Dichloromethane or Acetic Acid)
- Sodium thiosulfate solution
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxybenzoic acid (1.0 equivalent) in the chosen anhydrous solvent.
- Bromination: Add tetrabutylammonium tribromide (1.0-1.2 equivalents) to the solution portion-wise at room temperature. The reaction mixture is then heated to a temperature ranging from room temperature to 100°C, depending on the solvent and desired reaction rate, and stirred for 4-16 hours.[\[5\]](#)
- Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: After cooling to room temperature, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

- Extraction: The aqueous layer is extracted three times with an appropriate organic solvent like ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization or column chromatography to yield pure **2-Bromo-4-methoxybenzoic acid**.

Applications in Drug Development and Organic Synthesis

2-Bromo-4-methoxybenzoic acid is a versatile building block, primarily utilized in the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.^[6] The presence of the bromine atom and the carboxylic acid group provides two reactive sites for further chemical modifications, making it a valuable precursor for pharmaceuticals, agrochemicals, and advanced materials.^{[6][7]}

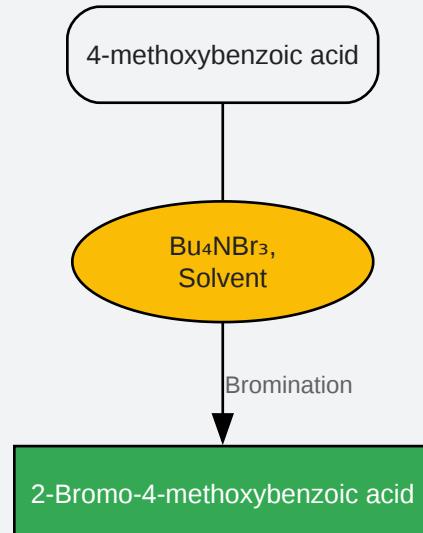
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of **2-Bromo-4-methoxybenzoic acid** with a generic arylboronic acid.

Materials:

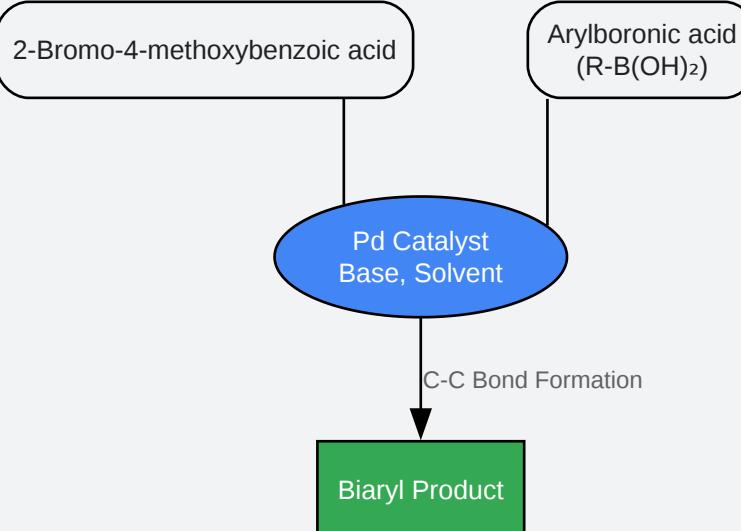
- **2-Bromo-4-methoxybenzoic acid**
- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$)
- Base (e.g., K_2CO_3 , NaOH)
- Solvent (e.g., Toluene, Dioxane, Water/Ethanol mixture)

- Inert atmosphere (Nitrogen or Argon)
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and stir bar
- Heating apparatus

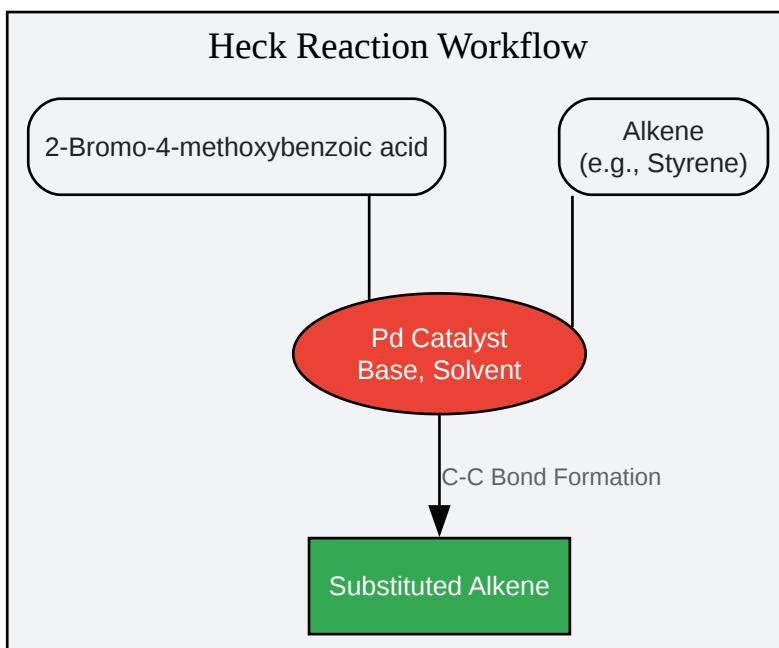

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add **2-Bromo-4-methoxybenzoic acid** (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
- Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
- Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the resulting product is purified by column chromatography.

Visualizations of Chemical Workflows


The following diagrams, generated using Graphviz, illustrate the key synthetic pathways involving **2-Bromo-4-methoxybenzoic acid**.

Synthesis of 2-Bromo-4-methoxybenzoic acid


[Click to download full resolution via product page](#)

Caption: Synthetic route for **2-Bromo-4-methoxybenzoic acid**.

Suzuki-Miyaura Cross-Coupling Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for Suzuki-Miyaura cross-coupling.

[Click to download full resolution via product page](#)

Caption: General workflow for the Heck reaction.

Safety Information

2-Bromo-4-methoxybenzoic acid is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 4. 74317-85-4|2-Bromo-4-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. srinichem.com [srinichem.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Bromo-4-methoxybenzoic Acid: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079518#2-bromo-4-methoxybenzoic-acid-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com